molecular formula C14H18F4O3Si B2725509 Ethyl 4-(1,1,2,2-tetrafluoro-2-trimethylsilyl)ethoxy)benzoate CAS No. 1836233-51-2

Ethyl 4-(1,1,2,2-tetrafluoro-2-trimethylsilyl)ethoxy)benzoate

Cat. No. B2725509
CAS RN: 1836233-51-2
M. Wt: 338.374
InChI Key: PQBOCSSPDFCDSW-UHFFFAOYSA-N
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Description

Ethyl 4-(1,1,2,2-tetrafluoro-2-trimethylsilyl)ethoxy)benzoate, also known as TES-EB, is a chemical compound used in scientific research. It is a derivative of benzoic acid and is often used as a building block in the synthesis of other compounds. TES-EB has a unique molecular structure that makes it useful in a variety of applications.

Scientific Research Applications

Liquid Crystalline Polysiloxanes

Research has shown that certain monomers, including derivatives of Ethyl 4-(1,1,2,2-tetrafluoro-2-trimethylsilyl)ethoxy)benzoate, can be used to synthesize side chain liquid crystalline polysiloxanes. These compounds exhibit high smectogen properties and are characterized using differential scanning calorimetry and thermal optical polarized microscopy. The fluorinated chain in these compounds is derived from similar ethanol or ethyliodide compounds, contributing to the materials' thermotropic liquid crystalline behavior (Bracon, Guittard, Givenchy, & Géribaldi, 2000).

Hydroxy-Protecting Group

The compound has been utilized in the development of the highly versatile 1-[(2-trimethylsilyl)ethoxy]ethyl (SEE) group, used for the protection of hydroxyl groups. Its deprotection can be achieved under virtually neutral conditions, which is crucial for protecting hydroxyl groups in compounds that contain acid- and/or base-sensitive functional groups (Wu, Shull, & Koreeda, 1996).

Photopolymerization

Benzoate ester derivatives of ethyl α-hydroxymethylacrylate, synthesized using phase transfer catalysis, have displayed rapid photopolymerization. These derivatives, including variations like the 4-fluoro-, 4-trifluoromethyl-, 4-methyl-, 2-hydroxy-, 4-nitro-, 4-methoxy-, 4-cyano-, and 3,4,5-trimethoxybenzoate esters, show increased rates of photopolymerization compared to nonaromatic esters, making them suitable for rapid photocure in thin film and coating applications (Avci, Mathias, & Thigpen, 1996).

Nonlinear Optical (NLO) Properties

The compound and its derivatives have been investigated for their NLO properties using density functional theory (DFT) methods. These studies have found that the compound and its derivatives are promising candidates for NLO materials, with static first and second hyperpolarizabilities significantly larger than those of the NLO prototypical molecule, para-nitroaniline (Kiven, Nkungli, Tasheh, & Ghogomu, 2023).

properties

IUPAC Name

ethyl 4-(1,1,2,2-tetrafluoro-2-trimethylsilylethoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F4O3Si/c1-5-20-12(19)10-6-8-11(9-7-10)21-13(15,16)14(17,18)22(2,3)4/h6-9H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQBOCSSPDFCDSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC(C(F)(F)[Si](C)(C)C)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F4O3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(1,1,2,2-tetrafluoro-2-trimethylsilyl)ethoxy)benzoate

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